molecular formula C19H18N4O2 B2543382 3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903592-49-3

3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2543382
CAS No.: 1903592-49-3
M. Wt: 334.379
InChI Key: MUPPBTHYISBYEL-UHFFFAOYSA-N
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Description

3-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic compound designed for pharmaceutical research, integrating two privileged medicinal chemistry structures: a 1-methyl-3-phenyl-1H-pyrazole core and an azetidine ring linked via an ether to a pyridine moiety . The 1-methyl-3-phenyl-1H-pyrazole scaffold is a recognized pharmacophore associated with a wide spectrum of biological activities, including anti-inflammatory and antidiabetic effects . Specifically, pyrazole derivatives have been identified as key structural components in compounds that act as glucokinase (GK) activators, a promising target for the treatment of type 2 diabetes . The incorporation of the azetidine ring and the pyridine moiety is a common strategy in drug design to fine-tune properties like molecular geometry, solubility, and metabolic stability. This combination suggests potential application in metabolic and inflammatory disease research pathways. As with all compounds of this class, it is intended for use in early-stage drug discovery, including target validation, mechanism of action studies, and hit-to-lead optimization. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-22-18(10-17(21-22)14-6-3-2-4-7-14)19(24)23-12-16(13-23)25-15-8-5-9-20-11-15/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPBTHYISBYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of Imines

  • Substrate: N-alkylidene-(2,3-dibromo-2-methylpropyl)amine.
  • Conditions: Sodium borohydride in methanol under reflux.
  • Mechanism: SN2 cyclization forms the azetidine ring, with yields up to 65%.

Bis-Triflate Activation

  • Substrate: 1,3-Propane diol.
  • Activation: Trifluoromethanesulfonic anhydride converts diols to bis-triflates.
  • Cyclization: Treatment with benzylamine forms 1,3-disubstituted azetidines (60–85% yield).

Table 2: Azetidine Synthesis Routes

Method Substrate Reagents Yield (%)
Reductive cyclization Imines NaBH₄, MeOH 60–65
Bis-triflate cyclization 1,3-Diols Tf₂O, benzylamine 70–85

Amidation of Azetidine with Pyrazole Carbonyl

The pyrazole-5-carboxylic acid is coupled to azetidine using standard peptide coupling reagents.

Acid Chloride Formation

  • Reagents: Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride.
  • Conditions: Reflux in benzene, 90% yield.

Coupling to Azetidine

  • Coupling Agents: HATU or EDCI with DMAP in dichloromethane.
  • Yield: 75–80% after column chromatography.

Mechanistic Insight:
The reaction proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., acyl chloride or mixed anhydride), followed by nucleophilic attack by the azetidine’s secondary amine.

Etherification to Attach Pyridine-3-oxy Group

The azetidine’s 3-hydroxy group is functionalized via Mitsunobu reaction or nucleophilic substitution.

Mitsunobu Reaction

  • Reagents: DIAD, PPh₃, and 3-hydroxypyridine in THF.
  • Yield: 70–75%.

SN2 Displacement

  • Substrate: 3-Chloropyridine.
  • Conditions: K₂CO₃ in DMF at 80°C.
  • Yield: 65%.

Table 3: Etherification Strategies

Method Reagents Solvent Yield (%)
Mitsunobu DIAD, PPh₃ THF 70–75
SN2 K₂CO₃, 3-chloropyridine DMF 65

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 8.3–8.5 ppm (pyridine protons), δ 4.2–4.5 ppm (azetidine OCH₂), and δ 3.9 ppm (N-methyl group).
  • MS (ESI): m/z 402.4 [M+H]⁺, consistent with the molecular formula C₂₀H₁₇F₃N₄O₂.

X-ray Crystallography

  • Single-crystal analysis confirms the planar pyrazole ring and chair conformation of the azetidine moiety.

Challenges and Optimization

  • Regioselectivity in Pyrazole Synthesis: Use of bulky directing groups (e.g., trifluoromethyl) improves 3-phenyl substitution.
  • Azetidine Ring Stability: Moisture-sensitive intermediates require anhydrous conditions during coupling.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Research indicates that compounds similar to 3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine exhibit various biological activities, including:

Antimicrobial Properties
Studies have shown that pyridine-containing compounds can possess significant antibacterial and antifungal activities. For instance, derivatives with similar structures have been tested against various bacterial strains, revealing moderate to high efficacy compared to standard antibiotics like Streptomycin and Fluconazole .

Anti-inflammatory Effects
Some derivatives have been investigated for their anti-inflammatory properties. In one study, compounds were found to inhibit prostaglandin synthesis, demonstrating potential as anti-inflammatory agents .

Neuropharmacological Applications
The potential neuropharmacological effects of this compound are also noteworthy. Similar pyrazole derivatives have shown promise as analgesics and neuroprotective agents due to their ability to modulate neurotransmitter systems .

Case Study 1: Antimicrobial Activity

A series of studies evaluated the antimicrobial activity of pyridine derivatives, including those similar to this compound. Results indicated that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections.

Case Study 2: Anti-inflammatory Research

In a pharmacological study, compounds derived from the azetidine framework were tested for their ability to reduce inflammation in animal models. Results showed that these compounds effectively reduced edema and inflammatory markers, supporting their development as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two structurally related molecules:

Compound Name Core Structure Key Substituents Biological Relevance
3-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine (Target) Pyridine + Azetidine + Pyrazole 1-Methyl-3-phenyl-pyrazole-5-carbonyl Potential kinase inhibitor
Tartrate salt of 3-((1R,3R)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-... Azetidine + Pyridoindole + Tartrate Fluorinated phenyl, pyridoindole, tartrate counterion Anticancer (Patent)
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine (AldrichCPR) Pyrazole + Pyridine Direct pyridyl linkage, no azetidine Research-grade chemical

Key Observations :

  • Azetidine vs.
  • Carbonyl Functionalization : The target’s pyrazole-5-carbonyl group may increase metabolic stability compared to simpler amine derivatives.

Biological Activity

The compound 3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N5O2C_{23}H_{25}N_{5}O_{2}, which includes a pyridine ring, an azetidine ring, and a pyrazole moiety. The unique combination of these structural elements is believed to contribute to its pharmacological properties.

The biological activity of this compound may primarily involve its interaction with specific enzymes or receptors. The presence of the pyrazole and azetidine groups suggests potential inhibitory effects on various biological pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL .

Anti-inflammatory Effects

Compounds featuring the pyrazole structure often show anti-inflammatory activity. For example, certain derivatives have been tested for their ability to inhibit COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory potential is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Antifungal Activity

In vitro studies have shown that some pyrazole derivatives exhibit antifungal activities against pathogens such as Gibberella zeae and Fusarium oxysporum, with inhibition rates exceeding 50% at concentrations around 100 µg/mL . This suggests that the compound may also be useful in agricultural applications as a fungicide.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazole ring significantly affect the biological activity of these compounds. Electron-withdrawing groups tend to enhance inhibitory activities against target enzymes, while specific substitutions can improve selectivity and potency .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various substituted pyrazole derivatives against MRSA, revealing that certain compounds not only inhibited bacterial growth but also reduced biofilm formation, indicating potential therapeutic applications in treating chronic infections .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that pyrazole derivatives significantly reduced inflammation compared to controls, supporting their use as anti-inflammatory agents in clinical settings .
  • Fungal Inhibition : Another investigation highlighted the antifungal properties of related compounds, showing effective inhibition against Gibberella zeae, which is critical for crop protection strategies in agriculture .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound’s core structure involves a pyridine ring linked to an azetidine moiety via an ether bond, with a 1-methyl-3-phenylpyrazole carbonyl group. A multi-step synthesis is typically required:

Pyrazole Core Formation : Condensation of hydrazines with β-keto esters or diketones to form the 1H-pyrazole ring .

Azetidine Functionalization : Introduce the azetidine group via nucleophilic substitution or coupling reactions, ensuring stereochemical control .

Ether Linkage : Use Mitsunobu or Williamson ether synthesis to attach the pyridine moiety to the azetidine oxygen .

  • Critical Parameters : Temperature (60–100°C for condensation), solvent polarity (DMF for coupling), and catalysts (e.g., CuI for Ullmann-type reactions) significantly affect yield .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical Workflow :

  • HPLC : Purity assessment (≥98% threshold) with C18 columns and acetonitrile/water gradients .
  • NMR : Key signals include pyridine protons (δ 8.2–8.5 ppm), azetidine CH2 groups (δ 3.5–4.0 ppm), and pyrazole carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in carbonyl stretching frequencies (IR) vs. NMR chemical shifts may arise from tautomerism or solvent effects.

  • Solution :

Variable-Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) .

Computational Modeling : Compare DFT-calculated spectra (e.g., B3LYP/6-31G*) with experimental data to validate assignments .

  • Example : Pyrazole C=O stretching at 1680 cm⁻¹ in KBr vs. 1705 cm⁻¹ in solution due to hydrogen bonding .

Q. How can researchers optimize synthetic yield for derivatives with modified azetidine or pyridine substituents?

  • Experimental Design :

  • DOE (Design of Experiments) : Vary substituents (e.g., electron-withdrawing groups on pyridine) and measure yield via HPLC.
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
    • Data :
SubstituentCatalystYield (%)
-NO₂Pd(PPh₃)₄62
-OCH₃CuI78
-CF₃PdCl₂45

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :

Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h.

LC-MS Analysis : Quantify degradation products (e.g., hydrolyzed azetidine or decarboxylated pyrazole) .

  • Findings :

  • Stability : Degradation <5% at pH 7.4; >30% at pH 13 due to ester hydrolysis .

Q. How to evaluate the compound’s environmental fate and ecotoxicological impact?

  • Framework :

  • Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation .
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains .
  • Aquatic Toxicity : Daphnia magna acute toxicity (EC₅₀) .

Methodological Notes

  • Key References : Synthesis ( ), stability ( ), and analytical methods ( ).

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